1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid is a complex heterocyclic compound that features a unique fusion of pyrrole, pyridine, and pyrano rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid typically involves multi-step synthetic routes. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various substituents. Subsequent steps involve cyclization reactions catalyzed by gold or other catalysts, leading to the formation of the desired heterocyclic structure . Industrial production methods may involve optimizing these steps for higher yields and scalability.
Chemical Reactions Analysis
1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Cyclization: Cyclization reactions are crucial in the synthesis of this compound, often involving catalysts like gold or palladium.
Scientific Research Applications
1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid can be compared with other heterocyclic compounds such as pyrrolopyrazines and pyrrolopyridines. These compounds share similar structural features but differ in their biological activities and applications. For instance, pyrrolopyrazines are known for their antimicrobial and antiviral activities, while pyrrolopyridines may exhibit different pharmacological profiles .
Similar compounds include:
- Pyrrolopyrazine derivatives
- Pyrrolopyridine derivatives
- Indole derivatives
Properties
IUPAC Name |
3-methyl-8-oxa-3,13-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,10,12-pentaene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14-8(12(15)16)5-7-6-17-9-3-2-4-13-10(9)11(7)14/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYKNWBGGWWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C3=C(C=CC=N3)OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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